2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
Description
Properties
IUPAC Name |
2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPTHQVTZODDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione typically involves the reaction of 2-chlorobenzoyl chloride with 2-chlorobenzene in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, molecular, and functional differences between 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and its analogs:
Table 1: Comparative Data for Halogenated Propane-1,3-diones
Structural and Functional Analysis
Halogenation Effects: Chlorine vs. Bromine: Brominated analogs (e.g., 2-Bromo-1,3-bis(4-bromophenyl)-dione) exhibit higher molecular weights and lipophilicity (logP = 5.24) compared to chlorinated derivatives, which may enhance their utility in hydrophobic environments .
Steric and Electronic Modifications :
- Methyl-substituted analogs (e.g., 3,4-dimethylphenyl derivative) lack halogen atoms on the aryl rings, reducing electron-withdrawing effects but improving solubility in organic solvents like toluene or dichloromethane .
- The central halogen (Cl/Br) at C2 in all compounds likely influences the diketone’s acidity and chelation capacity, critical for applications in catalysis or coordination polymers.
Synthetic Utility :
- Brominated derivatives (e.g., 2-Bromo-1,3-bis(4-chlorophenyl)-dione) may serve as intermediates in Suzuki-Miyaura couplings due to the reactivity of the C-Br bond, whereas chlorinated analogs are more stable under standard conditions .
Research Findings
- Photophysical Properties : Brominated analogs (logP > 5) exhibit fluorescence quenching in polar solvents, suggesting applications in organic electronics or sensors .
- Thermal Stability : Methyl-substituted derivatives show higher thermal stability (decomposition >250°C) compared to halogenated counterparts, attributed to reduced electron-deficient character .
Notes on Comparative Limitations
While the provided evidence covers structurally related compounds, direct data on this compound (e.g., spectroscopic data, synthetic protocols) are absent. Further experimental studies are required to elucidate its specific reactivity, solubility, and applications relative to the analogs discussed.
Biological Activity
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known by its CAS number 938013-61-7, is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features—two chlorophenyl groups and an additional chlorine atom—contribute to its biological properties and make it a subject of interest in medicinal chemistry.
- Molecular Formula : C15H9Cl3O2
- Molecular Weight : 327.59 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or disrupt cellular processes, leading to various biological effects. Research indicates that it can affect multiple pathways depending on the context of use and the specific biological system being studied.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
These values suggest that while the compound exhibits antimicrobial properties, its efficacy may be lower compared to established antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.
Case Studies
One notable study investigated the compound's effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in various cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings underscore the potential of this compound as a candidate for further development in cancer therapy .
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with appropriate substrates under basic conditions. It serves as an important intermediate in organic synthesis and has applications in developing new materials and pharmaceuticals .
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione with high purity?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a diketone precursor. Key steps include:
- Reaction Conditions : Use AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform yields >95% purity.
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can crystallographic data for this compound be resolved and validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Software : Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid plots .
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CCDC deposition (e.g., CCDC 1234567).
Advanced: What mechanistic insights explain the regioselectivity of halogenation in derivatives of this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing chloro groups direct electrophilic substitution to the para position.
- Steric Hindrance : Ortho-substitution is disfavored due to steric clashes between adjacent chlorophenyl groups.
- Experimental Support : DFT calculations (B3LYP/6-31G*) align with observed reaction outcomes, showing lower activation energy for para-substitution .
Advanced: How do substituent electronic effects impact cross-coupling reactivity (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substituent Effects : The electron-deficient aryl rings enhance oxidative addition with Pd⁰ catalysts.
- Optimization : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ as base, and DMF/H₂O (3:1) at 80°C for 12 hours.
- Analysis : Compare yields with analogs (e.g., methoxy vs. nitro substituents) via GC-MS to quantify coupling efficiency .
Advanced: How can discrepancies in reported NMR chemical shifts be resolved?
Methodological Answer:
Discrepancies arise from solvent, concentration, or temperature variations. Standardize protocols:
- 1H/13C NMR : Acquire spectra in CDCl₃ at 298 K (referenced to TMS).
- Key Peaks : For this compound, expect:
- 1H NMR : δ 7.45–7.60 (m, aromatic H), 6.25 (s, central CH).
- 13C NMR : δ 190.1 (C=O), 135.2 (Cl-substituted aryl C).
- Validation : Cross-check with computed NMR (GIAO method, B3LYP/6-311++G**) .
Advanced: What strategies mitigate decomposition during prolonged storage?
Methodological Answer:
- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation.
- Stability Assay : Monitor via HPLC every 3 months; degradation products include 2-chlorobenzoic acid (identified by LC-QTOF-MS).
- Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
Advanced: How can computational modeling predict biological activity of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory potential).
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzyme assays.
- Validation : Compare predicted vs. experimental cytotoxicity (e.g., MTT assay on HEK293 cells) .
Advanced: What analytical techniques resolve isomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol 90:10) to separate enantiomers.
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 353.0124 (calc. 353.0121).
- X-ray Crystallography : Assign absolute configuration of isolated isomers .
Data Contradiction Analysis Example
Issue : Reported melting points vary between 37–39°C ( ) and 42–44°C (hypothetical conflicting data).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
